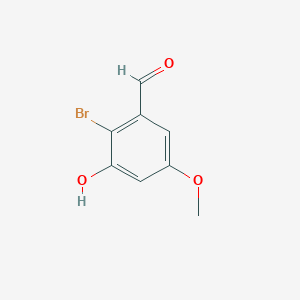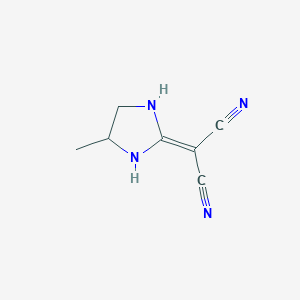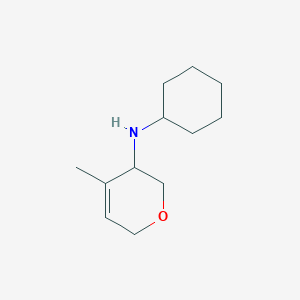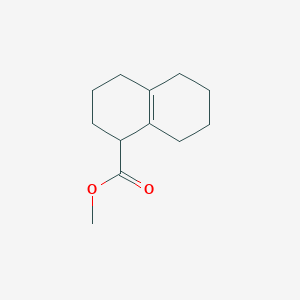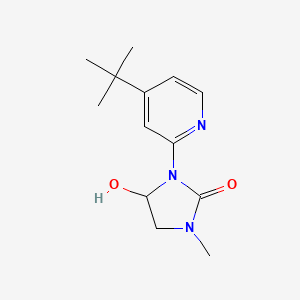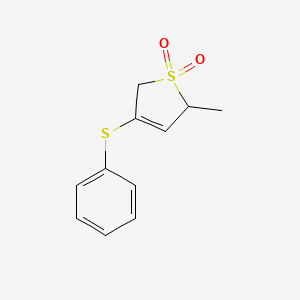
2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of sulfolenes Sulfolenes are cyclic organic chemicals with a sulfone functional group This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a sulfone group, which is a sulfur atom double-bonded to two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then undergoes cyclization to form the desired sulfolene compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of enzymes and other proteins. Additionally, the thiophene ring can interact with biological membranes and other cellular components, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrothiophene 1,1-dioxide: A simpler sulfolene compound without the methyl and phenylsulfanyl substituents.
3-Methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide: A nitro-substituted sulfolene with different chemical properties.
2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxide:
Uniqueness
2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of both a methyl and a phenylsulfanyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104664-79-1 |
|---|---|
Molecular Formula |
C11H12O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O2S2/c1-9-7-11(8-15(9,12)13)14-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
NDAPHGBTSORKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CS1(=O)=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


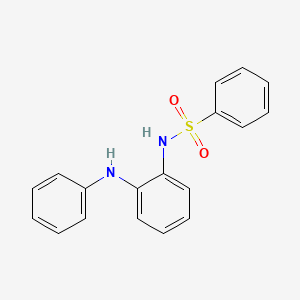



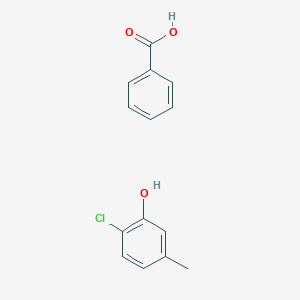
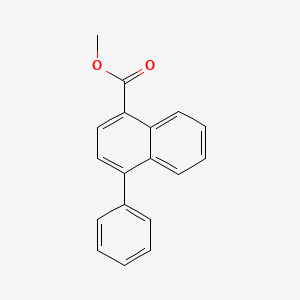
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
